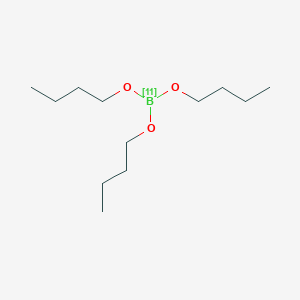

tributyl borate

Description

BenchChem offers high-quality tributyl borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tributyl borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i13+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQXXHMEBUOXRP-XFLZAFPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583697 | |

| Record name | Tributyl (~11~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-78-7 | |

| Record name | Tributyl (~11~B)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributoxyborane [11B] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Tributyl Borate in Advanced Material Synthesis: A Technical Guide

For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical decision that dictates the ultimate properties and performance of synthesized materials. Among the versatile chemical building blocks available, tributyl borate ([CH₃(CH₂)₃O]₃B) emerges as a compound of significant interest. Its unique physicochemical properties make it an invaluable precursor and reagent in a variety of synthetic methodologies, from the creation of specialized polymers and ceramics to the formation of crucial intermediates for pharmaceuticals.

This technical guide provides an in-depth exploration of the core physicochemical properties of tributyl borate and elucidates how these characteristics are leveraged in the synthesis of advanced materials. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and discuss the essential characterization techniques for the resulting materials.

Part 1: Unveiling the Physicochemical Landscape of Tributyl Borate

Tributyl borate, also known as tributoxyborane, is a colorless liquid characterized by a set of distinct physical and chemical properties that are central to its utility in material synthesis. A comprehensive understanding of these properties is paramount for designing and controlling synthetic processes.

Core Physicochemical Properties

The utility of tributyl borate as a precursor is directly linked to its physical and chemical characteristics. These properties influence its reactivity, handling requirements, and suitability for various synthesis techniques.

| Property | Value | Significance in Material Synthesis |

| Molecular Formula | C₁₂H₂₇BO₃ | Provides a high carbon content which can be a factor in certain ceramic applications and influences its solubility in organic solvents. |

| Molecular Weight | 230.16 g/mol | A key parameter for stoichiometric calculations in chemical reactions. |

| Melting Point | -70 °C | Its low melting point ensures it remains in a liquid state over a wide range of temperatures, simplifying handling and processing.[1] |

| Boiling Point | 230-235 °C | The relatively high boiling point allows for reactions to be conducted at elevated temperatures without significant loss of the reagent due to evaporation.[1] It also facilitates its removal by distillation during product purification. |

| Density | 0.853 g/mL at 25 °C | Important for volume-to-mass conversions in experimental setups.[1] |

| Viscosity | ~1.6 cP at 25 °C | Its low viscosity makes it easy to handle, transfer, and mix with other reagents. |

| Solubility | Miscible with common organic solvents (e.g., ethanol, ether, benzene). | Allows for its use in a wide range of solvent systems, enhancing its versatility in various synthetic protocols. |

| Refractive Index | ~1.409 at 20 °C | A useful parameter for quality control and identification of the pure compound. |

| Reactivity | Highly sensitive to moisture; reacts vigorously with oxidizing agents. | This high reactivity is the cornerstone of its utility. The boron-oxygen bond is susceptible to cleavage, enabling tributyl borate to act as a source of boron for new material formation. Its moisture sensitivity necessitates handling under inert and dry conditions.[1] |

Reactivity and Mechanistic Insights

The key to tributyl borate's role in material synthesis lies in the reactivity of its boron-oxygen bonds. The boron atom in tributyl borate is electron-deficient, making it a Lewis acid and susceptible to nucleophilic attack. This is particularly evident in its reaction with water, a process known as hydrolysis.

Hydrolysis: Tributyl borate readily reacts with water to form boric acid and butanol. This reaction is the fundamental first step in the sol-gel synthesis of borosilicate glasses. The hydrolysis rate can be controlled by factors such as temperature, pH, and the water-to-alkoxide ratio, allowing for precise manipulation of the resulting material's structure and properties.

Figure 1: Hydrolysis of tributyl borate.

Transesterification and Condensation: In the presence of other alkoxides, such as tetraethyl orthosilicate (TEOS), tributyl borate can undergo transesterification reactions. Following hydrolysis, the resulting hydroxyl groups can participate in condensation reactions with other hydrolyzed species (e.g., Si-OH) to form B-O-Si linkages, which are the building blocks of borosilicate glasses.

Part 2: Applications in Material Synthesis: Protocols and Causality

The physicochemical properties of tributyl borate directly translate into its diverse applications in material synthesis. Its ability to act as a soluble and reactive source of boron makes it a precursor of choice for various advanced materials.

Sol-Gel Synthesis of Borosilicate Glasses

The sol-gel process is a versatile method for producing glasses and ceramics with high purity and homogeneity at relatively low temperatures. Tributyl borate is a key precursor in the synthesis of borosilicate glasses, prized for their low coefficient of thermal expansion and chemical resistance.

Causality: The controlled hydrolysis and co-condensation of tributyl borate with a silica precursor like TEOS allows for the formation of a homogeneous B-O-Si network at the molecular level. The butoxy groups of tributyl borate are readily hydrolyzed, and the resulting B-OH groups can then condense with Si-OH groups from hydrolyzed TEOS. The choice of tributyl borate is advantageous due to its liquid form, miscibility with common solvents and silica precursors, and its controlled reactivity.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Tributyl borate

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst

Procedure:

-

In a clean, dry flask under a nitrogen atmosphere, mix TEOS and tributyl borate in the desired molar ratio with absolute ethanol.

-

In a separate beaker, prepare a solution of deionized water, ethanol, and the chosen catalyst (HCl for acid catalysis or NH₃ for base catalysis).

-

Slowly add the water-ethanol-catalyst solution to the alkoxide solution with vigorous stirring.

-

Continue stirring the mixture. The solution (sol) will gradually increase in viscosity.

-

Pour the sol into a suitable mold and seal it to allow for gelation and aging. The time for gelation will vary depending on the specific composition and reaction conditions.

-

After aging, the wet gel is dried under controlled conditions (e.g., slow solvent evaporation) to produce a xerogel or aerogel.

-

The dried gel is then heat-treated (calcined) to remove residual organics and densify the material into a borosilicate glass.

Figure 2: Sol-gel workflow for borosilicate glass.

Synthesis of Boron Nitride (BN) Nanomaterials

Boron nitride is a material with exceptional thermal and chemical stability. While various methods exist for its synthesis, tributyl borate can serve as a boron precursor in reactions with a nitrogen source, such as ammonia, at elevated temperatures.

Causality: The reactivity of the B-O bonds in tributyl borate allows for their cleavage and subsequent reaction with ammonia to form B-N bonds. The organic byproducts (butanol) can be readily removed at the high temperatures required for BN synthesis. This route offers a potentially more manageable and lower-temperature alternative to using solid boron sources.

Materials:

-

Tributyl borate

-

Ammonia (gas)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Place tributyl borate in a suitable reaction vessel within a tube furnace.

-

Purge the furnace with an inert gas to remove air and moisture.

-

Heat the furnace to the desired reaction temperature (typically >900 °C) under the inert gas flow.

-

Once the temperature is stable, switch the gas flow from inert to ammonia.

-

Maintain the reaction temperature and ammonia flow for a specified duration to allow for the complete reaction of tributyl borate.

-

After the reaction is complete, switch the gas flow back to the inert gas and allow the furnace to cool to room temperature.

-

The resulting white powder is boron nitride, which can be collected for characterization.

Preparation of Boronic Acids and Esters

Tributyl borate is a crucial reagent in organic synthesis for the preparation of boronic acids and their esters. These compounds are vital intermediates in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.

Causality: The electrophilic nature of the boron atom in tributyl borate makes it susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction forms a boronate ester, which can then be hydrolyzed to yield the corresponding boronic acid. The butyl groups are good leaving groups in this context.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Tributyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous THF under a nitrogen atmosphere.

-

Reaction with Tributyl Borate: Cool the Grignard solution in an ice-salt bath. Slowly add a solution of tributyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below 0 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Then, carefully pour the reaction mixture into a beaker containing ice and a dilute solution of hydrochloric acid with vigorous stirring.

-

Extraction and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a water/ethanol mixture).

Figure 3: Synthesis of phenylboronic acid.

Part 3: Characterization of Materials Synthesized from Tributyl Borate

The properties of materials derived from tributyl borate are critically dependent on their structure, composition, and morphology. A suite of analytical techniques is employed to thoroughly characterize these materials.

Structural Analysis: X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystallographic structure of a material. For materials synthesized from tributyl borate:

-

Borosilicate Glasses: XRD patterns will typically show a broad, amorphous halo, confirming the glassy, non-crystalline nature of the material.

-

Boron Nitride: XRD is used to identify the crystalline phase of BN (e.g., hexagonal, cubic) and to estimate the crystallite size and strain.

Morphological and Compositional Analysis: Electron Microscopy (SEM and TEM)

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology of the synthesized materials, revealing information about particle size, shape, and aggregation.

-

Transmission Electron Microscopy (TEM): Offers even higher resolution imaging, allowing for the visualization of the internal structure, lattice fringes in crystalline materials, and the distribution of nanoparticles. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), TEM can also provide elemental composition information.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a material by measuring the absorption of infrared radiation. For materials derived from tributyl borate:

-

Borosilicate Glasses: FTIR spectra will show characteristic absorption bands corresponding to B-O-Si, Si-O-Si, and B-O-B linkages, confirming the incorporation of boron into the silica network.

-

Boron Nitride: The FTIR spectrum of hexagonal BN exhibits two characteristic strong absorption peaks corresponding to the B-N stretching and B-N-B bending vibrations.

Part 4: Safety and Handling of Tributyl Borate

As a reactive chemical, proper handling and storage of tributyl borate are essential to ensure laboratory safety.

-

Moisture Sensitivity: Tributyl borate is highly sensitive to moisture and will readily hydrolyze upon contact with water or humid air.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). All handling should be performed in a dry environment, such as a glove box or using Schlenk line techniques.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling tributyl borate.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Fire Hazard: Tributyl borate is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition.

-

Disposal: Dispose of tributyl borate and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Tributyl borate is a versatile and valuable precursor in the field of material synthesis. Its well-defined physicochemical properties, particularly its reactivity and solubility, provide a foundation for the controlled synthesis of a wide range of advanced materials, including borosilicate glasses, boron nitride, and essential organic intermediates. A thorough understanding of its properties, coupled with carefully designed experimental protocols and rigorous characterization, enables researchers and scientists to harness the full potential of this important boron-containing compound.

References

-

JSC Aviabor. (n.d.). Tributyl borate. Retrieved from [Link]

- Bannister, W. J. (1928). Normal tributyl borate. U.S. Patent No. 1,668,797. Washington, DC: U.S.

-

Chemcasts. (n.d.). tributyl borate (CAS 688-74-4) Properties. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl borate, 98%. Retrieved from [Link]

-

PubChem. (n.d.). Tributyl borate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Applications of Tributyl Borate in Material Science. Retrieved from [Link]

- Google Patents. (n.d.). CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent.

- Google Patents. (n.d.). CN1718580A - Preparation technology of phenyl boronic acid.

Sources

Molecular structure and bonding characteristics of tributyl borate

Technical Monograph: Tributyl Borate

Molecular Structure, Bonding Characteristics, and Synthetic Applications [1][2][3]

Executive Summary

Tributyl borate (TBB), also known as tri-n-butyl borate (CAS 688-74-4), is a trivalent organoboron ester characterized by a trigonal planar geometry and significant Lewis acidity.[2][3][4] Unlike its hydrocarbon analogues, TBB exhibits unique reactivity driven by the electron-deficient boron center, making it a critical intermediate in the synthesis of boronic acids (Suzuki-Miyaura coupling precursors), a catalyst in organic transformations, and a functional additive in polymer and electrolyte systems. This guide provides a rigorous analysis of its molecular architecture, physicochemical profile, and handling protocols for high-precision research environments.[2][3]

Molecular Architecture & Bonding

Geometric Configuration

The core of the tributyl borate molecule features a boron atom bonded to three oxygen atoms in a trigonal planar geometry (

-

Bond Lengths: The B-O bond length in alkyl borates typically ranges from 1.36 to 1.38 Å .[2][3] This is significantly shorter than a standard single B-O bond (approx.[2][3] 1.47 Å), indicating partial double-bond character.[1][2][3]

-

Steric Factors: The three n-butyl groups extend from the oxygen atoms. While they provide some steric shielding, they are flexible enough to allow nucleophilic attack at the boron center, contributing to the molecule's hydrolytic instability.[2]

Electronic Characteristics: The Lewis Acidity Paradox

The reactivity of TBB is defined by the competition between two electronic effects:

-

Lewis Acidity (Inductive Effect): The boron atom has a vacant

orbital orthogonal to the bonding plane, making it an electron-pair acceptor (Lewis acid).[2][3] -

-Backbonding (Mesomeric Effect): The lone pair electrons on the adjacent oxygen atoms can donate electron density into the empty boron

Expert Insight: While this back-bonding stabilizes the molecule compared to trialkylboranes (

Physicochemical Profile

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 230.15 g/mol | |

| Physical State | Colorless liquid | Low viscosity |

| Boiling Point | 230–235 °C | High boiling point due to molecular weight, not H-bonding |

| Density | 0.853 g/mL (25 °C) | Less dense than water |

| Refractive Index | ||

| Solubility | Soluble in alcohols, ethers, hydrocarbons | Decomposes in water |

| Flash Point | ~93 °C (Closed Cup) | Combustible |

Reactivity & Hydrolysis Mechanism

The most critical handling parameter for TBB is its sensitivity to moisture.[2][3] Hydrolysis is not merely a degradation pathway but a competitive reaction in many synthetic applications.

Hydrolysis Mechanism

The reaction proceeds via a nucleophilic attack of water on the empty

DOT Diagram: Hydrolysis Pathway

Caption: Stepwise hydrolysis of tributyl borate driven by the coordination of water to the Lewis acidic boron center.

Transesterification

TBB undergoes facile transesterification with higher boiling alcohols or diols (e.g., pinacol), a property utilized to synthesize specific boronic esters for drug development.[2][3]

Synthesis & Purification Protocol

Objective: Synthesis of high-purity Tributyl Borate via Azeotropic Distillation. Scale: Laboratory (0.5 – 1.0 mol).

Reagents

-

Boric Acid (

): 1.0 eq[2][3] -

n-Butanol (

): 3.5 eq (Excess required to drive equilibrium)[2][3] -

Solvent: Excess butanol acts as the solvent and azeotropic agent.[2][3]

Protocol Steps

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure the system is purged with nitrogen.[2][3]

-

Charging: Add Boric Acid (61.8 g, 1 mol) and n-Butanol (259 g, 3.5 mol) to the flask.

-

Reflux: Heat the mixture to vigorous reflux. The reaction produces water, which forms a heterogeneous azeotrope with butanol (boiling point ~92°C).[2][3]

-

Water Removal: The azeotrope condenses into the Dean-Stark trap.[2][3] The lower aqueous layer is drained, while the upper organic layer (butanol) overflows back into the reactor.[5]

-

Completion: Continue reflux until water generation ceases (theoretical yield: ~54 mL water).

-

Purification:

-

Storage: Store under inert atmosphere (Ar or

) in a desiccator.

Trustworthiness Check: The disappearance of the solid boric acid and the cessation of water collection in the Dean-Stark trap are visual indicators of reaction completion.

Applications in Drug Development & Materials

Precursor for Suzuki-Miyaura Coupling Agents

TBB is a primary source of boron for synthesizing arylboronic acids.[2][3]

-

Workflow: Aryl halides (Ar-X) are lithiated (Ar-Li) and then reacted with TBB.[2][3] The resulting boronate complex is hydrolyzed to yield Ar-B(OH)

.[2][3] -

Significance: This pathway is fundamental in medicinal chemistry for creating biaryl scaffolds found in drugs like Losartan and Valsartan .[2][3]

Boron Neutron Capture Therapy (BNCT)

Research investigates TBB derivatives as delivery vectors for

Polymer & Electrolyte Additive

-

Electrolytes: TBB acts as an anion receptor in Lithium-ion batteries, solubilizing

and enhancing conductivity.[2][3] -

Mechanism: The Boron center complexes with

, reducing ion pairing and increasing free

References

-

Molecular Structure & Bonding

-

Synthesis Protocol

-

Hydrolysis Kinetics

-

Safety & Toxicology

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Tributyl Borate in Polar vs. Non-Polar Organic Solvents

Introduction: Understanding the Versatility of Tributyl Borate

Tributyl borate ([CH₃(CH₂)₃O]₃B), a significant organoboron compound, serves as a crucial intermediate and reagent in a multitude of chemical processes, from the synthesis of boronic acids to its application as a dehydrating agent.[1] Its efficacy in these applications is intrinsically linked to its behavior in various solvent systems. This guide provides a comprehensive exploration of the solubility of tributyl borate in both polar and non-polar organic solvents, offering theoretical underpinnings, practical experimental validation, and a foundational understanding for researchers, scientists, and drug development professionals.

At its core, the principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle posits that substances with similar molecular polarities and intermolecular forces will readily dissolve in one another. The molecular structure of tributyl borate, therefore, is the key to unlocking its solubility characteristics.

Molecular Structure and Polarity of Tributyl Borate

Tributyl borate possesses a central boron atom bonded to three butoxy groups. The geometry around the boron atom is trigonal planar. While the individual Boron-Oxygen and Carbon-Oxygen bonds have some polarity due to differences in electronegativity, the symmetrical arrangement of the three large, non-polar butyl chains results in a molecule with an overall low polarity. The long hydrocarbon tails of the butyl groups dominate the molecular character, rendering it significantly non-polar.

This predominantly non-polar nature is the primary determinant of its solubility behavior. It is important to note that tributyl borate is sensitive to moisture and readily hydrolyzes in the presence of water to form boric acid and butanol.[2] Consequently, this guide will focus exclusively on its solubility in organic solvents under anhydrous conditions.

Diagram of Tributyl Borate's Molecular Structure:

Caption: Molecular structure of tributyl borate.

Solubility Profile: A Qualitative and Quantitative Perspective

Based on its molecular structure, tributyl borate is expected to exhibit high solubility in a wide range of organic solvents. The large, non-polar butyl groups can readily interact with the hydrocarbon chains of non-polar solvents through van der Waals forces. While the borate ester core has some polar character, it is shielded by the bulky alkyl groups, allowing for favorable interactions with many polar solvents as well.

Numerous sources confirm that tributyl borate is "miscible with common organic liquids" and specifically soluble in solvents such as methanol, ethanol, and benzene.[3][4][5] The term "miscible" implies that the two liquids can be mixed in any proportion to form a homogeneous solution.

Table 1: Solubility of Tributyl Borate in Various Organic Solvents

| Solvent | Solvent Type | Reported Solubility |

| Methanol | Polar Protic | Soluble / Miscible[3][4][5] |

| Ethanol | Polar Protic | Soluble / Miscible[3][4][5] |

| Benzene | Non-Polar | Soluble / Miscible[3][4] |

| Diethyl Ether | Polar Aprotic | Very Soluble[4] |

| Acetone | Polar Aprotic | Miscible with common organic liquids[3] |

| Hexane | Non-Polar | Miscible with common organic liquids[3] |

| Toluene | Non-Polar | Miscible with common organic liquids[3] |

Experimental Protocol for Determining Miscibility

To quantitatively assess the solubility or confirm the miscibility of tributyl borate in a specific organic solvent, a straightforward experimental protocol can be employed. This method relies on visual inspection for the formation of a single, homogeneous phase.

Materials and Equipment:

-

Tributyl borate (anhydrous)

-

Selected organic solvents (anhydrous, high purity)

-

Graduated cylinders or pipettes

-

Glass vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Controlled temperature environment (e.g., water bath), if necessary

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is clean and dry to prevent hydrolysis of the tributyl borate.

-

Initial Miscibility Test:

-

In a clean, dry vial, add a known volume of the organic solvent (e.g., 5 mL).

-

To this, add an equal volume of tributyl borate (5 mL).

-

Cap the vial and vortex or stir the mixture for 1-2 minutes.

-

Visually inspect the mixture. If it is a clear, single phase with no cloudiness or separation, the two liquids are miscible at this ratio.[6]

-

-

Testing a Range of Proportions: To confirm complete miscibility, prepare a series of mixtures with varying volume ratios of tributyl borate to the solvent. For example:

-

1:9 (tributyl borate:solvent)

-

3:7

-

5:5

-

7:3

-

9:1

-

-

Observation: For each mixture, cap the vial, mix thoroughly, and allow it to stand for a few minutes. Observe if two distinct layers form or if the solution remains a single, clear phase.

-

Data Recording: Record the observations for each ratio. If all ratios result in a single homogeneous phase, the liquids can be considered miscible.

-

Influence of Temperature (Optional): If a specific operating temperature is relevant, perform the miscibility tests at that temperature by placing the vials in a controlled temperature bath.

Diagram of the Miscibility Determination Workflow:

Caption: Workflow for determining the miscibility of tributyl borate.

Theoretical Interpretation of Solubility Behavior

The high solubility of tributyl borate in both polar and non-polar organic solvents can be explained by the interplay of intermolecular forces.

Diagram of Intermolecular Interactions:

Caption: Intermolecular forces driving solubility.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces at play are London dispersion forces (a type of van der Waals force). The long butyl chains of tributyl borate interact favorably with the hydrocarbon chains of the non-polar solvent molecules. The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions, leading to high solubility or miscibility.

-

In Polar Solvents (e.g., Ethanol, Acetone): While polar solvents have stronger dipole-dipole interactions, the large non-polar component of tributyl borate can still interact favorably through dipole-induced dipole and dispersion forces. The polar borate ester core can have some interaction with the polar solvent molecules. For smaller, less polar alcohols like ethanol, the hydrocarbon portion of the alcohol can interact with the butyl groups of tributyl borate, further promoting solubility.

Conclusion and Field-Proven Insights

This technical guide has established that tributyl borate exhibits broad solubility in both polar and non-polar organic solvents, a characteristic primarily attributed to its unique molecular structure. The presence of large, non-polar butyl groups facilitates strong van der Waals interactions with non-polar solvents, while the overall molecular size and the presence of a borate ester core allow for favorable interactions with a range of polar organic solvents, often leading to complete miscibility.

For professionals in research and drug development, this broad solubility profile makes tributyl borate a versatile choice as a reagent and intermediate. The provided experimental protocol for determining miscibility offers a reliable method for verifying its behavior in novel or complex solvent systems, ensuring predictable and reproducible results in experimental design and process scale-up.

References

- JSC Aviabor.

- Sigma-Aldrich.

- CymitQuimica.

- National Institute of Standards and Technology.

- ChemicalBook.

- Cognitive Market Research.

- Google Patents.

- Alfa Chemistry.

- Sinochem Nanjing Corporation.

- PubChem.

- Tokyo Chemical Industry (India) Pvt. Ltd.

- Sigma-Aldrich.

- Science Projects. Explore the Mixing Behavior of Liquids.

- ResearchGate.

- Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Academic Journals. Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course.

- ResearchGate. Boric acid solubility in different solvents (Ullmann's 2006) | Download Table.

- CDN. SOLUBILITY & MISCIBILITY.

- YouTube. Miscibility and Solubility Experiments.

- Chemistry LibreTexts. 11.3 Alcohols, Acids, and Esters.

- Wikipedia. Miscibility.

- Google Patents. US4066682A - Transesterification of borate esters for producing secondary alcohols.

- ResearchGate.

Sources

- 1. Tributyl borate | JSC Aviabor [jsc-aviabor.com]

- 2. US1668797A - Normal tributyl borate - Google Patents [patents.google.com]

- 3. Tributyl borate | 688-74-4 [chemicalbook.com]

- 4. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tributyl Borate | 688-74-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Miscibility - Wikipedia [en.wikipedia.org]

Tributyl borate CAS 688-74-4 chemical safety data and toxicity profile

Executive Summary

Tributyl borate (TBB) is a versatile organoboron reagent widely employed in pharmaceutical synthesis for Suzuki-Miyaura cross-coupling precursors, as a Lewis acid catalyst, and in the preparation of borohydride reducing agents. While often perceived as a simple solvent-like ester, its safety profile is complex due to its rapid hydrolytic instability .

Upon exposure to moisture, TBB decomposes instantly into n-butanol and boric acid .[1] Consequently, its toxicological profile is a composite of solvent narcosis (from n-butanol) and reproductive toxicity (from boric acid). This guide synthesizes the physicochemical behavior of TBB with rigorous handling protocols to ensure data integrity and personnel safety in drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data aggregates experimental values critical for process design and hazard assessment.

| Property | Value | Relevance to Safety |

| CAS Number | 688-74-4 | Unique Identifier |

| IUPAC Name | Tributyl borate | - |

| Molecular Formula | C₁₂H₂₇BO₃ | - |

| Molecular Weight | 230.15 g/mol | Stoichiometric calculations |

| Physical State | Colorless liquid | - |

| Boiling Point | 230–235 °C (760 mmHg) | High boiler; difficult to remove by standard rotavap |

| Flash Point | 93 °C (Closed Cup) | Combustible (Class IIIA) |

| Density | 0.856 g/mL (25 °C) | Floats on water (during initial contact) |

| Hydrolytic Stability | Extremely Unstable | Decomposes instantly in moist air/water |

| Vapor Pressure | ~0.5 mmHg (25 °C) | Low volatility, but hydrolysis products are volatile |

The Hydrolysis Paradigm: A Mechanistic Safety View

To understand the toxicity of Tributyl Borate, one must understand its fate in the physiological and environmental context. TBB is not a persistent toxicant; it is a pro-toxicant that delivers a boric acid load.

Reaction Kinetics

The hydrolysis reaction is exothermic and driven by the high oxophilicity of boron:

-

Implication for Inhalation: Inhaling TBB vapors in humid air results in the deposition of boric acid in the respiratory tract and systemic absorption of n-butanol.

-

Implication for Spills: A spill on a wet floor will generate slippery n-butanol and solid boric acid precipitate, creating a mixed chemical/slip hazard.

Visualization of Metabolic Fate

The following diagram illustrates the divergence of toxicity pathways following exposure.

Figure 1: Metabolic fate and toxicity divergence of Tributyl Borate. Note the dual hazard: solvent narcosis and reproductive toxicity.

Toxicological Profile

Acute Toxicity

The acute toxicity of TBB is generally considered low, but this is misleading if the hydrolysis products are ignored.

-

Oral (LD50): ~2150 mg/kg (Mouse).[1][2] Note: This is comparable to the weighted toxicity of its hydrolysis products.

-

Dermal (LD50): >2000 mg/kg (Rabbit).[3][4][5] Minimal absorption through intact skin, though n-butanol can defat skin causing dermatitis.

-

Inhalation: Irritating to mucous membranes. The hydrolysis releases n-butanol vapors (respiratory irritant) and boric acid dust (particulate irritant).

Chronic & Reproductive Toxicity (The Critical Hazard)

Regulatory Status: TBB is effectively treated as a Reproductive Toxicant (Category 1B) under GHS/CLP regulations due to the boric acid metabolite.

-

Mechanism: Boric acid accumulates in the testes, disrupting spermiation. In developmental models, high boron exposure is linked to fetal skeletal malformations.

-

Thresholds: The NOAEL (No Observed Adverse Effect Level) for boron-related reproductive effects in rats is approximately 17.5 mg B/kg/day.[6]

-

Safety Factor: Researchers of childbearing potential must handle TBB with the same rigor as primary reproductive toxins.

Occupational Hygiene & Experimental Protocols

Engineering Controls

-

Primary: TBB must be handled in a fume hood or glovebox .

-

Moisture Control: Because TBB degrades the moment it touches moist air, maintaining an inert atmosphere (Nitrogen or Argon) is essential not just for safety, but for experimental success . Degraded reagent leads to failed Suzuki couplings due to stoichiometry errors.

Protocol: Safe Quenching & Waste Disposal

Many accidents occur during the "quenching" of boron reagents. The following protocol ensures controlled hydrolysis.

Objective: Safely neutralize excess Tributyl Borate after a reaction.

-

Preparation:

-

Cool the reaction mixture to 0°C.

-

Prepare a 10% aqueous Ammonium Chloride (

) solution or dilute HCl (if acid-stable).

-

-

Controlled Addition:

-

Phase Separation:

-

The boric acid will largely partition into the aqueous layer.

-

Caution: If the concentration is high, boric acid may precipitate as a white solid, potentially clogging stopcocks. Add more water to solubilize if necessary.

-

-

Disposal:

-

Aqueous Layer: Dispose of as Heavy Metal/Inorganic Waste (due to Boron content restrictions in many jurisdictions).

-

Organic Layer: Dispose of as Solvent Waste (n-Butanol).

-

Workflow Visualization

Figure 2: Safe handling workflow emphasizing moisture exclusion and segregated waste streams.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12712, Tributyl borate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Tributyl borate - Toxicological Information.[1] Retrieved from [Link]

- Bolt, H. M., et al. (2020).Toxicology of boron and its compounds: Current data and evaluation. Archives of Toxicology. (Contextual reference for Boric Acid reprotoxicity).

Sources

- 1. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. milliardsupport.gorgias.help [milliardsupport.gorgias.help]

- 5. labs.allinahealth.org [labs.allinahealth.org]

- 6. Reproductive toxicity parameters and biological monitoring in occupationally and environmentally boron-exposed persons in Bandirma, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tributyl borate | 688-74-4 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Lewis acid character of tributyl borate in catalytic processes

Technical Guide & Application Note

Executive Summary

In the landscape of Lewis acid catalysis, Tributyl Borate (TBB,

This guide details the mechanistic underpinnings of TBB’s catalytic behavior, specifically its utility in selective hydrocarbon oxidation (Bashkirov oxidation) and direct amidation . It provides researchers with the rationale to select TBB when substrate sensitivity or selectivity—rather than raw reaction rate—is the priority.

Part 1: Mechanistic Foundation

The "Masked" Lewis Acid

The central paradox of borate esters is that they possess a vacant

-

Electronic Damping: The oxygen atoms adjacent to boron donate electron density into the empty

-orbital. This resonance stabilization lowers the electrophilicity of the boron center. -

Steric Modulation: The tributyl chains provide a significant steric bulk compared to trimethyl borate (TMB). This shielding prevents the coordination of bulky nucleophiles while allowing smaller, oxygen-rich species (like hydroperoxides or carboxylic acids) to bind.

Quantifying Lewis Acidity (Gutmann-Beckett Method)

To place TBB in context, we utilize the Gutmann-Beckett Acceptor Number (AN), derived from the

| Lewis Acid Species | Acceptor Number (AN) | Character |

| ~78 - 82 | Super Lewis Acid: Aggressive, activates C-F bonds. | |

| ~50 - 55 | Strong: Standard for Friedel-Crafts, polymerization. | |

| ~23 | Weak: Significant back-bonding. | |

| < 20 (Est.) | Mild/Steric: Lower acidity due to butyl shielding. |

Implication: TBB is too weak to strip halides or activate strong bonds but is strong enough to coordinate with hard oxygen nucleophiles (ROOH, RCOOH). This is the basis of its selectivity.

Electronic Activation Pathway

The following diagram illustrates how TBB transitions from a "masked" state to an active catalytic species upon substrate binding.

Figure 1: Activation of Tributyl Borate. The substrate must overcome the internal resonance stabilization to coordinate with the boron center.

Part 2: Primary Application – Selective Oxidation (Bashkirov Type)

The most industrially significant application of TBB is in the Bashkirov oxidation of alkanes (e.g., cyclohexane to cyclohexanol). Without a catalyst, radical oxidation yields a mixture of alcohol, ketone, and ring-opened acids. TBB traps the intermediate alkyl hydroperoxide, preventing its degradation into a ketone.

The Selectivity Mechanism

-

Radical Propagation: Alkane (

) reacts with -

Borate Interception: TBB acts as a Lewis acid trap. It coordinates with

. -

Non-Radical Decomposition: Instead of homolytic cleavage (which produces

Ketone), the borate complex facilitates a rearrangement to a borate ester ( -

Hydrolysis: The borate ester is hydrolyzed to release the alcohol (

) and boric acid (which is recycled).

Experimental Protocol: Bench-Scale Cyclohexane Oxidation

Note: This protocol simulates the industrial process using standard laboratory glassware. Safety: Work in a fume hood; cyclohexane is flammable.

Materials:

-

Cyclohexane (Reagent Grade)

-

Tributyl Borate (Catalyst, 5 mol%)

-

tert-Butyl Hydroperoxide (TBHP, 70% aq. solution) – Initiator

-

Oxygen balloon or sparge line

Workflow:

-

Charge: In a 3-neck round bottom flask equipped with a reflux condenser and gas inlet, add 50 mL Cyclohexane and 1.5 mL Tributyl Borate.

-

Initiation: Add 0.1 mL TBHP to initiate the radical chain.

-

Oxidation: Heat the mixture to mild reflux (81°C). Bubble oxygen (or air) slowly through the solution.

-

Monitoring: Monitor reaction via GC-FID every 30 minutes. Look for the formation of Cyclohexyl Borate (often hydrolyzes on column) or quench aliquots with water to detect Cyclohexanol.

-

Selectivity Check: Compare the Alcohol:Ketone (A:K) ratio. A reaction without TBB typically yields 1:1. With TBB, the ratio should shift to >5:1 (favoring alcohol).

-

Workup: Cool to room temperature. Add 10 mL water and stir vigorously for 20 minutes (Hydrolysis of borate esters). Separate the organic layer.

Figure 2: The Selectivity Cycle. TBB intercepts the hydroperoxide, diverting the pathway away from ketone formation.

Part 3: Secondary Application – Direct Amidation

While fluorinated borates (e.g.,

Mechanism: Activation by Coordination

TBB activates the carboxylic acid by coordinating to the carbonyl oxygen or the hydroxyl group, increasing the electrophilicity of the carbonyl carbon and facilitating amine attack.

Protocol: Green Direct Amidation

Reaction: Benzoic Acid + Benzylamine

Parameters:

-

Stoichiometry: 1:1 Acid:Amine

-

Catalyst: Tributyl Borate (10 mol%)

-

Solvent: Toluene or Xylene (High boiling point required for water removal)[2]

-

Water Removal: Dean-Stark apparatus (Critical)

Step-by-Step:

-

Setup: Equip a 100 mL round bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Add Benzoic Acid (10 mmol), Benzylamine (10 mmol), and TBB (1 mmol) into 40 mL Toluene.

-

Reflux: Heat to vigorous reflux (110°C). The reaction relies on the removal of water to drive the equilibrium.

-

Note: TBB may partially hydrolyze, but the active species (boric acid/boroxine derivatives) remain catalytic.

-

-

Duration: Reflux for 12–24 hours. (Fluorinated borates might finish in 4 hours; TBB is slower).

-

Purification: Cool. Wash with 1M HCl (remove unreacted amine) and sat.

(remove unreacted acid). Evaporate solvent to yield the amide.

Part 4: Handling & Self-Validating Checks

Moisture Sensitivity (The Hydrolysis Trap)

TBB hydrolyzes rapidly upon contact with ambient moisture.

-

Validation: Before use, check the liquid. It should be clear and colorless. Cloudiness indicates boric acid precipitation.

-

Storage: Store under nitrogen or argon. Seal with Parafilm.

Data Summary Table

| Feature | Tributyl Borate (TBB) | Trimethyl Borate (TMB) | Boric Acid |

| Boiling Point | 230°C | 68°C | N/A (Solid) |

| Lewis Acidity | Low (Steric Shielding) | Moderate | Low |

| Hydrolysis Rate | Fast | Very Fast | N/A |

| Primary Use | High-temp Oxidation/Amidation | Low-temp Synthesis | Precursor |

| Advantage | High BP allows reflux >100°C | Volatile, easy removal | Cheap, Green |

References

-

Bashkirov Oxidation Mechanism: Bashkirov, A. N., & Kamzolkin, V. V. (1959). Synthesis of Higher Aliphatic Alcohols by Direct Oxidation of Paraffinic Hydrocarbons. World Petroleum Congress.

-

Borate Ester Induced Decomposition (Mechanism): Wolf, P. F., & McKeon, J. E. (1975).[3] Mechanisms of the borate ester induced decomposition of alkyl hydroperoxides. The Journal of Organic Chemistry, 40(12), 1722-1727. [Link]

-

Lewis Acidity of Borate Esters (Gutmann-Beckett Context): Beckett, M. A., et al. (2007). Lewis acidity in boron chemistry: A quantitative study using the Gutmann-Beckett method. Dalton Transactions. [Link]

-

Borate Catalyzed Amidation: Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines.[2][4][5][6] Organic Syntheses, 89, 432-437. (Note: Describes the general borate/boric acid activation class). [Link]

-

Comparative Borate Catalysis: Marcelli, T. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently. Nachrichten aus der Chemie. [Link]

Sources

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

Electrochemical Window & Interfacial Dynamics of Tributyl Borate (TBB)

Topic: Electrochemical Window of Tributyl Borate for Battery Applications Content Type: Technical Whitepaper Audience: Researchers, Senior Material Scientists, Battery Engineers

Executive Summary: The Lewis Acid Advantage

In high-voltage Lithium-Ion Battery (LIB) architectures, the electrochemical stability window (ESW) of an electrolyte is rarely a static property of the bulk solvent. It is a dynamic boundary defined by interfacial passivation. Tributyl Borate (TBB) serves not merely as a solvent component but as a functional electrolyte additive (typically 0.5–1.0 wt%).

Its primary utility lies in extending the anodic stability of carbonate-based electrolytes up to 4.9V vs. Li/Li⁺ (enabling 5V-class spinels like

The Electrochemical Window: Quantitative Analysis

Unlike inert solvents (e.g., PC, EC) which rely on intrinsic thermodynamic stability, TBB operates via sacrificial interfacial engineering .

A. Oxidative Limit (Anodic Stability)

-

Intrinsic Oxidation Potential: ~4.5 V vs. Li/Li⁺ (on Pt/Glassy Carbon).[1]

-

Functional Stability: Up to 4.9 V vs. Li/Li⁺ .

-

Mechanism:[2][3][4][5][6] TBB oxidizes preferentially to carbonate solvents at the cathode surface, forming a boron-rich Cathode Electrolyte Interphase (CEI). This film is electronically insulating but ionically conductive, preventing the continuous oxidation of the bulk electrolyte (EC/DMC) at voltages exceeding 4.5V.

-

B. Reductive Limit (Cathodic Stability)

-

Reduction Onset: ~1.0 V – 1.5 V vs. Li/Li⁺.

-

Role: TBB participates in the initial formation of the Solid Electrolyte Interphase (SEI) on graphitic anodes.

C. Comparative Data Table

| Parameter | Standard Electrolyte (1M | With Tributyl Borate (0.5 wt%) | Impact |

| Oxidative Onset | ~4.3 V vs. Li/Li⁺ | ~4.5 V (Film formation onset) | Forms protective CEI |

| Max Functional Voltage | 4.5 V (High degradation) | 4.9 V (Stable cycling) | Enables LNMO cathodes |

| Thermal Stability | Degradation > 50°C | Stable > 60°C | Inhibits |

| Interfacial Resistance | Increases rapidly at HV | Stabilized | Scavenges resistive LiF |

Mechanism of Action: Anion Receptor Theory

The "Electrochemical Window" of TBB is inextricably linked to its chemical functionality as a Lewis Acid Anion Receptor .

Stabilization

In standard electrolytes,

TBB Action: The boron center in TBB (Lewis Acid) complexes with the

LiF Dissolution

The accumulation of insulating

Visualization of Signaling Pathway

The following diagram illustrates the dual-protection mechanism of TBB at the cathode interface.

Caption: TBB acts as an anion receptor to solubilize resistive LiF and forms a protective CEI layer that inhibits solvent decomposition.

Experimental Protocol: Determining the ESW

To validate the electrochemical window of TBB in your specific matrix, do not rely on literature values alone. Use this self-validating Linear Sweep Voltammetry (LSV) protocol.

Objective

Determine the precise oxidative decomposition potential of TBB compared to the baseline solvent.

Materials

-

Working Electrode (WE): Platinum (Pt) disk (inert benchmark) or Al foil (practical cathode collector).

-

Counter Electrode (CE): Lithium metal foil.

-

Reference Electrode (RE): Lithium metal (

).[1] -

Electrolytes:

-

Control: 1.0 M

in EC/EMC (3:7).[1] -

Test: Control + 1.0 wt% TBB.

-

Methodology

-

Cell Assembly: Assemble 3-electrode Swagelok cells or coin cells in an Ar-filled glovebox (

ppm). -

OCV Rest: Allow cells to rest for 6 hours to stabilize the Open Circuit Voltage (OCV).

-

LSV Scan (Oxidation):

-

Scan from OCV to 6.0 V vs. Li/Li⁺ .

-

Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset currents).

-

Validation: The onset of oxidation is defined as the voltage where current density exceeds 0.02 mA/cm² .

-

-

CV Scan (Reduction/Reversibility):

-

Perform Cyclic Voltammetry (CV) on a separate Graphite/Li half-cell.[1]

-

Range: 3.0 V

0.01 V -

Look for reduction peaks between 1.5 V and 0.8 V (indicative of TBB reduction/SEI formation).

-

Workflow Diagram

Caption: Step-by-step workflow for experimentally validating the electrochemical stability window of TBB.

References

-

Huang, T., et al. "The effect of tributyl borate on electrochemical performance at an elevated temperature of high-voltage LiNi0.5Mn1.5O4 cathode." Journal of Power Sources.

-

Reddy, V. P., et al. "Boron-Based Anion Receptors in Lithium-Ion and Metal-Air Batteries." Scholars' Mine / Missouri S&T.

-

Wang, Y., et al. "Oxidative stability and reaction mechanism of lithium bis(oxalate)borate as a cathode film-forming additive."[2] RSC Advances.

-

U.S. Borax. "Borates in Batteries: Technical Guide." U.S. Borax Technical Resources.

-

Bhat, S., et al. "Electrochemical Potential Window of Battery Electrolytes: The HOMO-LUMO Misconception." BatteryDesign.net.

Sources

- 1. Evaluation of Alternative Lithium Salts for High‐Voltage Lithium Ion Batteries: Higher Relevance of Plated Li Morphology Than the Amount of Electrode Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stability and reaction mechanism of lithium bis(oxalate)borate as a cathode film-forming additive for lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. borax.com [borax.com]

- 5. researchgate.net [researchgate.net]

- 6. addi.ehu.es [addi.ehu.es]

Methodological & Application

Application Notes: Tributyl Borate as a High-Performance Electrolyte Additive for High-Voltage Lithium-Ion Batteries

Introduction: The High-Voltage Challenge in Lithium-Ion Batteries

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven the development of high-voltage cathode materials, such as lithium nickel manganese oxide (LiNi₀.₅Mn₁.₅O₄) and lithium cobalt oxide (LiCoO₂), capable of operating at potentials exceeding 4.5V versus Li/Li⁺.[1] However, this push to higher voltages introduces significant challenges, primarily the instability of conventional carbonate-based electrolytes. At these elevated potentials, the electrolyte undergoes oxidative decomposition on the cathode surface, leading to a cascade of detrimental effects: continuous consumption of the electrolyte, formation of a resistive solid electrolyte interphase (SEI) on the anode, transition metal dissolution from the cathode, and overall rapid capacity fading and impedance growth.[2][3]

Electrolyte additives present a cost-effective and highly impactful strategy to mitigate these issues. An ideal additive should preferentially oxidize on the cathode surface before the bulk electrolyte, forming a stable and ionically conductive cathode-electrolyte interphase (CEI). This protective layer acts as a barrier, preventing further electrolyte decomposition and preserving the integrity of the cathode material.[4] Tributyl borate (TBB), a boron-based organic compound, has emerged as a promising additive to enhance the performance and stability of high-voltage LIBs.[5][6]

The Role and Mechanism of Tributyl Borate (TBB)

Tributyl borate's efficacy as a high-voltage electrolyte additive stems from its unique electrochemical properties and its ability to form a robust protective film on the cathode surface.

2.1. Preferential Oxidation and CEI Formation:

Theoretical calculations and experimental evidence suggest that TBB has a lower oxidation potential than common carbonate solvents like ethylene carbonate (EC) and ethyl methyl carbonate (EMC).[5] This allows TBB to be preferentially oxidized on the cathode surface during the initial charging cycles. The oxidation of TBB leads to the formation of a thin, uniform, and less resistive CEI layer.[5] This TBB-derived film is rich in boron-containing species and acts as a physical and electrical barrier, effectively suppressing the continuous decomposition of the carbonate solvent at high voltages.[2][5]

2.2. Suppression of Transition Metal Dissolution:

A critical failure mechanism in high-voltage cathodes, particularly those containing manganese, is the dissolution of transition metal ions into the electrolyte.[3] These dissolved ions can migrate to the anode and poison the solid electrolyte interphase (SEI), leading to increased impedance and capacity loss. The protective CEI formed by TBB helps to mitigate this issue by physically hindering the contact between the electrolyte and the cathode active material, thereby suppressing the dissolution of nickel and manganese ions.[5]

2.3. Scavenging of Harmful Species:

Boron-based additives are known for their ability to scavenge harmful species within the electrolyte, such as hydrogen fluoride (HF), which can form from the decomposition of the LiPF₆ salt in the presence of trace water.[7][8] HF is highly corrosive and can attack both the cathode and anode, leading to severe degradation. The electron-deficient boron center in TBB can interact with and neutralize these detrimental species, further enhancing the overall stability of the battery system.[9]

Performance Enhancements with Tributyl Borate

The addition of a small amount of TBB to the electrolyte can lead to significant improvements in the electrochemical performance of high-voltage lithium-ion batteries.

| Performance Metric | Without TBB | With TBB (0.5 - 1.0 vol%) | Source |

| Discharge Capacity Retention | 36.6 mAh g⁻¹ (50th cycle, 55°C) | 99.4 mAh g⁻¹ (50th cycle, 55°C) | [5] |

| Rate Capability (3C) | 84 mAh g⁻¹ | 96 mAh g⁻¹ | [5] |

| Interfacial Impedance | Higher, increases with cycling | Lower, more stable with cycling | [5] |

Experimental Protocols

4.1. Electrolyte Preparation with Tributyl Borate

Objective: To prepare a carbonate-based electrolyte containing a specific concentration of tributyl borate for use in high-voltage lithium-ion cell assembly.

Materials:

-

Battery-grade lithium hexafluorophosphate (LiPF₆)

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade ethyl methyl carbonate (EMC)

-

Battery-grade dimethyl carbonate (DMC)

-

Tributyl borate (TBB, anhydrous, ≥99%)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Protocol:

-

Solvent Preparation: Inside the argon-filled glovebox, prepare the base solvent mixture. For a common formulation, mix EC, EMC, and DMC in a 1:1:1 weight ratio. Ensure the solvents are thoroughly mixed using a magnetic stirrer.

-

Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve the desired molar concentration (e.g., 1.0 M). Continue stirring until the salt is completely dissolved. This is the baseline electrolyte.

-

Additive Incorporation: To a known volume of the baseline electrolyte, add the calculated volume of TBB to achieve the target concentration (e.g., 0.5 vol%). For example, to prepare 100 mL of electrolyte with 0.5 vol% TBB, add 0.5 mL of TBB to 99.5 mL of the baseline electrolyte.

-

Homogenization: Stir the final electrolyte solution for at least 2-4 hours to ensure complete homogenization of the additive.

-

Storage: Store the prepared electrolyte in a sealed container inside the glovebox, protected from light.

Causality: The use of a glovebox is critical as TBB and LiPF₆ are sensitive to moisture.[10][11] TBB can hydrolyze, and LiPF₆ can decompose in the presence of water to form HF, which is detrimental to battery performance.

4.2. Electrochemical Characterization of TBB-Containing Cells

Objective: To evaluate the electrochemical performance of high-voltage lithium-ion cells assembled with TBB-containing electrolyte compared to a baseline.

Materials:

-

CR2032 coin cell components (casings, spacers, springs)

-

High-voltage cathode (e.g., LiNi₀.₅Mn₁.₅O₄) coated on aluminum foil

-

Lithium metal anode

-

Celgard separator

-

Baseline electrolyte (e.g., 1.0 M LiPF₆ in EC:EMC:DMC)

-

TBB-containing electrolyte

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Protocol:

-

Cell Assembly: Inside the glovebox, assemble CR2032 coin cells in a cathode/separator/anode configuration. Use the baseline electrolyte for control cells and the TBB-containing electrolyte for test cells.

-

Formation Cycles: Subject the assembled cells to 2-3 formation cycles at a low C-rate (e.g., C/20) within the desired voltage window (e.g., 3.5 - 4.9 V for LiNi₀.₅Mn₁.₅O₄). This step is crucial for the initial formation of a stable CEI.

-

Galvanostatic Cycling: Perform long-term cycling at a moderate C-rate (e.g., C/2 or 1C) at a controlled temperature (e.g., 25°C or an elevated temperature like 55°C).[5] Record the discharge capacity and coulombic efficiency for each cycle.

-

Rate Capability Test: After a set number of cycles, perform a rate capability test by cycling the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 3C).[5]

-

Electrochemical Impedance Spectroscopy (EIS): Measure the EIS of the cells at different states of charge and after a certain number of cycles. The frequency range can be from 100 kHz to 0.01 Hz. This will provide information about the charge transfer resistance and the interfacial impedance.[5]

Safety and Handling Considerations

Tributyl borate is a flammable liquid and is sensitive to moisture.[10] It should be handled in a well-ventilated area, preferably within a fume hood or glovebox. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. TBB can react vigorously with oxidizing materials.[10]

Conclusion

Tributyl borate serves as a highly effective electrolyte additive for improving the performance and stability of high-voltage lithium-ion batteries. Its ability to preferentially oxidize and form a stable, protective cathode-electrolyte interphase is key to its success. This TBB-derived layer suppresses electrolyte decomposition, mitigates transition metal dissolution, and ultimately leads to enhanced capacity retention, improved rate capability, and longer cycle life, particularly at elevated temperatures. The protocols outlined in this note provide a framework for the preparation and evaluation of TBB-containing electrolytes, enabling researchers to further explore and optimize its application in next-generation high-energy-density lithium-ion batteries.

References

-

Effect of Tributyl Borate on Electrochemical Performance at an Elevated Temperature of High-Voltage LiNiMnO Cathode. AMERICAN ELEMENTS ®. Available at: [Link]

-

Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive - CDN. Available at: [Link]

-

Tributyl borate as a novel electrolyte additive to improve high voltage stability of lithium cobalt oxide in carbonate-based electrolyte - ResearchGate. Available at: [Link]

-

Tris(trimethylsilyl) borate as electrolyte additive to improve performance of lithium-ion batteries | Request PDF - ResearchGate. Available at: [Link]

-

Identifying lithium difluoro(oxalate)borate as a multifunctional electrolyte additive to enable high-voltage Li4Ti5O12 lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

Triallyl Borate as an Effective Separator/Cathode Interphase Modifier for Lithium-ion Batteries. Available at: [Link]

-

Unlocking the Potential: Applications of Tributyl Borate in Material Science. Available at: [Link]

-

Trimethyl borate and triphenyl borate as electrolyte additives for LiFePO4 cathode with enhanced high temperature performance | Request PDF - ResearchGate. Available at: [Link]

-

Borate-Based Compounds as Mixed Polyanion Cathode Materials for Advanced Batteries - Semantic Scholar. Available at: [Link]

-

Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - PMC - NIH. Available at: [Link]

-

Elucidating the Effect of Borate Additive in High-Voltage Electrolyte for Li-Rich Layered Oxide Materials | LESC. Available at: [Link]

-

Tributyl borate | C12H27BO3 | CID 12712 - PubChem. Available at: [Link]

-

An electrolyte additive for the improved high voltage performance of LiNi0.5Mn1.5O4 (LNMO) cathodes in Li-ion batteries - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

Review of Boron Compounds in Lithium Batteries: Electrolyte, Anode, Cathode, Separator, and Battery Thermal Management System - Preprints.org. Available at: [Link]

-

Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - PubMed. Available at: [Link]

-

Lithium Borate Ionic Liquids as Single‐Component Electrolytes for Batteries - ADDI. Available at: [Link]

-

Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature - MDPI. Available at: [Link]

-

A novel cathode interphase formation methodology by preferential adsorption of a borate-based electrolyte additive - PMC - NIH. Available at: [Link]

-

Enhancing safety in lithium-ion batteries with additive-based liquid electrolytes - CDC Stacks. Available at: [Link]

-

Impact of Triethyl Borate on the Performance of 5 V Spinel/Graphite Lithium-Ion Batteries. Available at: [Link]

-

Effect of lithium borate coating on the electrochemical properties of LiCoO2 electrode for lithium-ion batteries - ResearchGate. Available at: [Link]

-

Stabilizing the cathode–electrolyte interphase and promoting Na+ desolvation by a tris(trimethylsiloxy)borate additive for sodium-ion batteries - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) Properties of trifluoromethylated lithium borates for lithium-ion battery electrolytes. Available at: [Link]

-

Tris(trimethylsilyl) borate as an electrolyte additive for high-voltage lithium-ion batteries using LiNi1/3Mn1/3Co1/3O2 cathode - ResearchGate. Available at: [Link]

-

A promising bulky anion based lithium borate salt for lithium metal batteries - Chemical Science (RSC Publishing). Available at: [Link]

-

Hydroborate Solid-State Lithium Battery with High-Voltage NMC811 Cathode - ETH Zurich Research Collection. Available at: [Link]

-

Trimethyl borate as an electrolyte additive for high potential layered cathode with concurrent improvement of rate capability and cyclic stability | Request PDF - ResearchGate. Available at: [Link]

-

Strategies For Improving the Safety of Lithium-Ion Batteries. Available at: [Link]

-

Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jecst.org [jecst.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.5O4-Based Li-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lescmeng.ai [lescmeng.ai]

- 9. researchgate.net [researchgate.net]

- 10. Tributyl borate | 688-74-4 [chemicalbook.com]

- 11. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Tributyl Borate Catalyzed Synthesis of Pharmaceutical Intermediates

[1]

Executive Summary

Tributyl borate (TBB, CAS 688-74-4) is an underutilized yet highly effective Lewis acid catalyst and reagent in the synthesis of complex pharmaceutical intermediates.[1] Unlike harsh mineral acids (HCl, H₂SO₄) or expensive transition metal catalysts, TBB offers a mild, "green" alternative that often operates under solvent-free conditions.[1][2] This guide details the application of TBB in the Biginelli multicomponent reaction for dihydropyrimidinone synthesis and direct esterification/transesterification protocols.

Key Advantages[1][3][4][5]

Mechanism of Action

The catalytic efficacy of tributyl borate stems from the electron-deficient boron center, which acts as a Lewis acid. In the presence of carbonyl compounds (aldehydes, ketones, or

Mechanistic Pathway: Carbonyl Activation[3]

-

Coordination:

coordinates to the carbonyl oxygen of the aldehyde or -

Activation: This lowers the LUMO energy of the carbonyl, making it susceptible to nucleophilic attack (e.g., by urea or enolates).[2]

-

Hydrolysis/Turnover: In the presence of water (generated during condensation), TBB can partially hydrolyze to species like

or boric acid, which can also act as Brønsted acids, creating a dual catalytic system.[1][2]

Figure 1: Lewis acid activation cycle of Tributyl Borate in carbonyl condensation reactions.

Application Protocol 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs) , a scaffold found in calcium channel blockers (e.g., Monastrol) and antihypertensive agents. TBB acts as an efficient catalyst, replacing traditional strong acids that often lead to side reactions.[2]

Materials

-

Aldehyde: Benzaldehyde (or substituted derivative, 10 mmol)[2]

- -Keto Ester: Ethyl acetoacetate (10 mmol)[2]

-

Catalyst: Tributyl borate (1.0 - 1.5 mmol, 10-15 mol%)

-

Solvent: None (Solvent-free) or Ethanol (if solubilization is difficult)[2]

Step-by-Step Methodology

-

Charge Reactor: In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

-

Catalyst Addition: Add tributyl borate (1.0 mmol) via syringe under an inert atmosphere (nitrogen) to prevent premature hydrolysis.

-

Reaction: Heat the mixture to 100–110 °C with vigorous stirring. The mixture will initially be a slurry and become a homogenous melt.

-

Note: If using ethanol, reflux at 80 °C.[2]

-

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 3:7). Reaction is typically complete in 30–60 minutes .[2]

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the solidifying melt into crushed ice (50 g).

-

Stir for 10-15 minutes to precipitate the solid product.

-

-

Purification: Filter the crude solid and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain pure DHPM.[2]

Expected Results

-

Yield: 85–95%

-

Purity: >98% (by HPLC)

-

Appearance: White to pale yellow crystalline solid.[2]

Application Protocol 2: Catalyst-Free Esterification of Carboxylic Acids

TBB can serve as a dual reagent/catalyst for the esterification of pharmaceutical carboxylic acid intermediates. It acts as a dehydrating agent and butyl source, driving the equilibrium toward ester formation without adding external acids.

Materials

-

Carboxylic Acid: Drug intermediate (e.g., Benzoic acid derivative, 10 mmol)

-

Reagent: Tributyl borate (10 mmol)[2]

-

Solvent: None (Neat)

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap (optional) and a reflux condenser.

-

Addition: Add the carboxylic acid (10 mmol) and tributyl borate (10 mmol).

-

Reaction: Heat the mixture to 120–130 °C .

-

Completion: The reaction is complete when the mixture becomes heterogeneous due to boric acid precipitation (approx. 2–4 hours).

-

Workup:

-

Isolation: Dry over

and concentrate in vacuo.

Figure 2: Workflow for the TBB-mediated esterification of carboxylic acids.[1][2]

Comparative Data: TBB vs. Traditional Catalysts[2][3]

The following table highlights the efficiency of TBB in the Biginelli synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one compared to conventional catalysts.

| Catalyst | Loading (mol%) | Conditions | Time (h) | Yield (%) | Notes |

| Tributyl Borate | 10 | Solvent-free, 100°C | 0.5 | 92 | Green, easy workup |

| HCl (Conc.)[1][2] | Stoichiometric | Ethanol, Reflux | 4.0 | 75 | Corrosive, lower yield |

| Stoichiometric | Ethanol, Reflux | 3.5 | 70 | Harsh, side reactions | |

| 10 | Acetonitrile, Reflux | 2.5 | 85 | Expensive metal | |

| Boric Acid | 20 | Ethanol, Reflux | 1.5 | 88 | Slower than TBB |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst hydrolysis due to moisture | Ensure reagents are dry; store TBB under nitrogen/argon.[1][2] |

| Incomplete Reaction | Insufficient temperature | Increase temperature to 110°C to ensure melt phase homogeneity. |

| Product Oiling Out | Impurities in starting material | Recrystallize aldehyde before use; use ethanol for workup instead of water.[2] |

| Boric Acid Contamination | Incomplete washing | Ensure thorough washing of the crude solid with water (Boric acid is water-soluble).[2] |

Safety & Handling

-

Moisture Sensitivity: TBB hydrolyzes rapidly in air to form boric acid and n-butanol.[2] Store in a tightly sealed container, preferably under inert gas.

-

Flammability: TBB is combustible (Flash point ~93°C).[2] Keep away from open flames.

-

Toxicity: Handle with gloves and safety glasses.[2] n-Butanol (hydrolysis product) is an irritant.[2]

-

Disposal: Hydrolyze with excess water and dispose of as organic waste containing alcohols and boric acid.[2]

References

-

Sigma-Aldrich.[2][10] Tributyl borate Product Information. Retrieved from [2]

-

Royal Society of Chemistry.[2] Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions. Green Chemistry. Retrieved from [1][2]

-

Sphinxsai.[2] Synthesis and Characterization of Some 3,4-Dihydropyrimidine-2-ones Using Tributylborate as a Catalyst. International Journal of ChemTech Research. Retrieved from

-

National Institutes of Health (NIH).[2] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from

-

GuideChem.[2] Tributyl borate Properties and Applications. Retrieved from

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. US1668797A - Normal tributyl borate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent - Google Patents [patents.google.com]

- 8. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Esterification of carboxylic acids by tributyl borate under solvent- and catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Tributyl borate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application of tributyl borate as a flame retardant additive in epoxy resins

Application Note: Tributyl Borate (TBB) as a Synergistic Flame Retardant Additive in Epoxy Resins [1]

Executive Summary

Tributyl borate (TBB) represents a class of organoboron flame retardants (FR) that function through a condensed-phase mechanism.[1] Unlike halogenated retardants that scavenge radicals in the gas phase, TBB promotes the formation of a vitreous borate glass (

However, the effective utilization of TBB is often hindered by its high hydrolytic instability. This guide provides a rigorous protocol for the anhydrous incorporation of TBB into epoxy systems (DGEBA/Amine), ensuring that the additive functions as a network modifier rather than a defect generator.

Scientific Foundation & Mechanism

Chemical Interaction: Transesterification